3,3'-(Propane-1,3-diyl)dibenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(Propane-1,3-diyl)dibenzoic acid is an organic compound with the molecular formula C17H16O4 It is a derivative of benzoic acid, where two benzoic acid molecules are connected by a propane-1,3-diyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Propane-1,3-diyl)dibenzoic acid typically involves the reaction of methyl 4-hydroxybenzoate with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is carried out in acetonitrile at elevated temperatures (around 120°C) for several hours. The product is then purified through steam distillation and extraction with ethyl acetate, followed by crystallization from methanol .
Industrial Production Methods
While specific industrial production methods for 3,3’-(Propane-1,3-diyl)dibenzoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,3’-(Propane-1,3-diyl)dibenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dicarboxylic acids, while reduction could produce diols. Substitution reactions would result in various substituted derivatives of the original compound.
Scientific Research Applications
3,3’-(Propane-1,3-diyl)dibenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and coordination polymers.
Biology: The compound’s derivatives may be explored for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals or therapeutic agents.
Industry: It can be used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3,3’-(Propane-1,3-diyl)dibenzoic acid depends on its specific application. In coordination chemistry, it acts as a ligand, binding to metal ions to form coordination complexes. These complexes can exhibit unique properties, such as magnetic behavior or catalytic activity . The molecular targets and pathways involved would vary based on the specific metal ions and ligands used in the coordination complexes.
Comparison with Similar Compounds
Similar Compounds
4,4’-(Propane-1,3-diyl)dibenzoic acid: A similar compound where the benzoic acid molecules are connected at the 4-position instead of the 3-position.
3,3’-(Diazene-1,2-diyl)dibenzoic acid: Another related compound with a diazene linker instead of a propane-1,3-diyl linker.
Uniqueness
3,3’-(Propane-1,3-diyl)dibenzoic acid is unique due to its specific structural configuration, which can influence its reactivity and the types of coordination complexes it forms. The position of the linker and the nature of the substituents on the aromatic rings can significantly impact the compound’s chemical and physical properties.
Properties
CAS No. |
183962-56-3 |
---|---|
Molecular Formula |
C17H16O4 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
3-[3-(3-carboxyphenyl)propyl]benzoic acid |
InChI |
InChI=1S/C17H16O4/c18-16(19)14-8-2-6-12(10-14)4-1-5-13-7-3-9-15(11-13)17(20)21/h2-3,6-11H,1,4-5H2,(H,18,19)(H,20,21) |
InChI Key |
AHPBTNLWJOXVBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CCCC2=CC(=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.